N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide
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Overview
Description
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine from piperazine and benzyl chloride under basic conditions.
Thiophene Derivative Preparation: The thiophene ring is introduced through a reaction between thiophene-2-carboxaldehyde and a suitable Grignard reagent.
Coupling Reaction: The piperazine intermediate is then coupled with the thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-methoxybenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.
Biological Studies: It serves as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathway Modulation: It influences intracellular signaling pathways, potentially affecting neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-chlorobenzamide
- N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzamide
Uniqueness
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for specific therapeutic applications and research studies.
Properties
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-10-12-23(31-2)13-11-22)25(24-9-6-18-32-24)29-16-14-28(15-17-29)19-21-7-4-3-5-8-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXYANQBSOESGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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